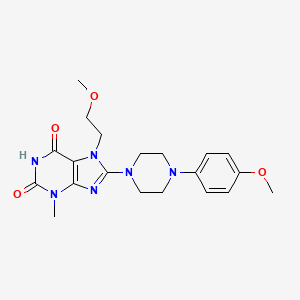

7-(2-methoxyethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-(2-methoxyethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H26N6O4 and its molecular weight is 414.466. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of SMR000013040, also known as the SMR peptide, is the molecular chaperone DnaK . DnaK plays a crucial role in the formation of biofilms by Staphylococcus aureus , a common bacterium responsible for a wide range of infections.

Mode of Action

The SMR peptide interacts with DnaK, inhibiting the biofilm formation of Staphylococcus aureus . Biofilms are communities of bacteria that adhere to surfaces and are encased in a protective matrix, which can make them more resistant to antibiotics. By targeting DnaK, the SMR peptide disrupts this process, reducing the bacterium’s ability to form these protective structures .

Biochemical Pathways

It is known that the peptide’s interaction with dnak disrupts the normal functioning of this protein, which in turn affects the bacterium’s ability to form biofilms . This disruption could potentially affect various downstream effects related to bacterial growth and survival.

Result of Action

The primary result of the SMR peptide’s action is the inhibition of biofilm formation by Staphylococcus aureus . This can make the bacteria more susceptible to antibiotic treatment, potentially improving the effectiveness of these drugs .

Biologische Aktivität

The compound 7-(2-methoxyethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic derivative of purine, notable for its complex structure and potential biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a purine core, which is integral to many biological processes, particularly in nucleic acids. Its structure includes:

- Purine Base : Central to its biological function.

- Piperazine Moiety : Contributes to its interaction with various receptors.

- Methoxy and Ethoxy Groups : Enhance solubility and modify pharmacological properties.

Molecular Formula

Key Structural Features

| Feature | Description |

|---|---|

| Purine Core | Essential for nucleic acid interactions |

| Piperazine Ring | Potential modulation of neurotransmitter release |

| Methoxy Groups | Increase lipophilicity and receptor binding |

Research indicates that this compound may act as an inhibitor of dipeptidyl peptidase IV (DPP-IV) . DPP-IV is a key enzyme involved in glucose metabolism and insulin signaling, making this compound a candidate for managing type II diabetes and obesity:

- DPP-IV Inhibition : Modulates glucose homeostasis, potentially improving insulin sensitivity.

- Receptor Interaction : The piperazine moiety suggests activity at adrenergic receptors, influencing neurotransmitter dynamics.

Pharmacological Studies

Several studies have evaluated the biological activity of this compound:

- DPP-IV Inhibition Studies : In vitro assays demonstrated that the compound selectively inhibits DPP-IV, leading to increased levels of incretin hormones that enhance insulin secretion.

- Neurotransmitter Modulation : Preliminary studies suggest potential effects on neurotransmitter release due to interactions with adrenergic receptors.

Case Studies

In a study examining the effects of similar compounds on glucose metabolism:

- Participants : Diabetic animal models were administered varying doses of the compound.

- Results : Significant reductions in blood glucose levels were observed, indicating the compound's efficacy in enhancing insulin sensitivity.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 8-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-7-(2-methoxyethyl)-3-methylpurine | Contains dichlorobenzyl instead of methoxyphenyl | Enhanced lipophilicity due to halogen substitutions |

| 7-benzyl-8-(3-(4-methoxyphenyl)piperazin-1-yl)-1,3-dimethylpurine | Benzyl group instead of ethoxyethyl | Different pharmacokinetic properties |

| 1,3-dimethyl-7-benzyl-8-piperazin-1-ylpurine | Lacks ethoxyethyl group | Simpler structure may lead to different biological activities |

Eigenschaften

IUPAC Name |

7-(2-methoxyethyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N6O4/c1-23-17-16(18(27)22-20(23)28)26(12-13-29-2)19(21-17)25-10-8-24(9-11-25)14-4-6-15(30-3)7-5-14/h4-7H,8-13H2,1-3H3,(H,22,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFQMRGMCJNRNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)CCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.